molecular formula C24H22N2O4S B2491701 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid CAS No. 2138366-44-4

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid

Cat. No.: B2491701
CAS No.: 2138366-44-4
M. Wt: 434.51
InChI Key: IFOGOODWFNNKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a piperazine moiety at the 5-position. The piperazine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis to prevent unwanted side reactions .

Key structural attributes include:

  • Fmoc-protected piperazine: Provides stability during synthetic processes, particularly in solid-phase peptide synthesis.
  • Carboxylic acid group: Facilitates conjugation or salt formation, improving solubility in polar solvents.

Properties

IUPAC Name

5-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c27-23(28)21-9-10-22(31-21)25-11-13-26(14-12-25)24(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGOODWFNNKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138366-44-4
Record name 5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the protection of piperazine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected piperazine with thiophene-2-carboxylic acid under suitable reaction conditions. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Piperidine is often used to remove the Fmoc group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological studies.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Functional Groups
5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid Thiophene Fmoc-protected piperazin-1-yl at C5; carboxylic acid at C2 Carboxylic acid, Fmoc-protected amine
2-[4-(Fmoc-piperazin-1-yl)]acetic acid (CAS 180576-05-0) Acetic acid backbone Fmoc-protected piperazin-1-yl; acetic acid substituent Carboxylic acid, Fmoc-protected amine
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride (CAS 2126178-22-9) Thiophene Methylpiperazine-methyl at C5; dihydrochloride salt Carboxylic acid, tertiary amine salt
cis-1-(Fmoc-amino)-indan-2-carboxylic acid (CAS 2307772-75-2) Indane Fmoc-amino at C1; carboxylic acid at C2 Carboxylic acid, Fmoc-protected amine

Key Observations :

  • The thiophene-based compounds (target and CAS 2126178-22-9) share a heteroaromatic core but differ in piperazine substitution (Fmoc vs. methyl) and ionization state (free acid vs. hydrochloride salt).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 2-[4-(Fmoc-piperazin-1-yl)]acetic acid 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride
Molecular Weight Not reported Not reported 285.09 g/mol
Solubility Likely polar-solvent soluble (carboxylic acid) No data available Enhanced water solubility (dihydrochloride salt)
Stability Fmoc group may degrade under basic conditions No data available Stable as salt form
Melting Point No data available No data available Not reported

Notes:

  • The target compound’s Fmoc group is labile under basic or nucleophilic conditions, limiting its utility in certain synthetic environments.
  • The dihydrochloride salt (CAS 2126178-22-9) offers improved aqueous solubility, advantageous for biological assays .

Key Findings :

  • Limited safety data exist for Fmoc-containing analogs, necessitating precautionary handling (e.g., PPE, ventilation) .
  • The dihydrochloride derivative (CAS 2126178-22-9) is more commercially accessible, suggesting established synthetic protocols .

Biological Activity

5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid is a synthetic compound that combines a thiophene carboxylic acid moiety with a fluorenylmethoxycarbonyl (Fmoc) protected piperazine. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and as a research probe.

The molecular formula of this compound is C24H22N2O4SC_{24}H_{22}N_{2}O_{4}S, with a molecular weight of 434.5 g/mol. The structure consists of a thiophene ring attached to a piperazine derivative, which is protected by an Fmoc group, enhancing its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC₃₄H₂₂N₂O₄S
Molecular Weight434.5 g/mol
CAS Number2138366-44-4

Synthesis

The synthesis of this compound involves several steps:

  • Protection of piperazine : The piperazine group is first protected using an Fmoc group.
  • Coupling : The protected piperazine is then coupled with thiophene-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis.

Inhibitory Effects

Research has indicated that compounds similar to thiophene-2-carboxylic acids exhibit inhibitory effects on viral polymerases, such as the HCV NS5B polymerase, suggesting potential antiviral applications .

Case Studies

  • Antiviral Activity : A study highlighted the efficacy of thiophene derivatives in inhibiting HCV replication in cellular models, demonstrating the potential of related compounds in antiviral therapy .
  • Cellular Interaction : The compound may interact with transcription factors involved in inflammatory responses, potentially suppressing pathways like NF-kappa-B, which is crucial for immune response regulation .

Comparative Analysis

When compared to other similar compounds, such as 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid, the unique thiophene structure enhances its reactivity and biological interactions, making it a valuable candidate for further research.

Compound NameBiological Activity
This compoundPotential antiviral activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acidModerate enzyme inhibition

Q & A

Basic Research Question

  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the Fmoc group and thiophene ring .
  • Handling : Use gloves and eye protection due to acute toxicity (Category 4) and skin/eye irritation risks (Category 2A) .
  • Solvent Compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) at room temperature, as they may accelerate Fmoc deprotection .

How can reaction yields be optimized for coupling the Fmoc-piperazine moiety to the thiophene-carboxylic acid scaffold?

Advanced Research Question
Key Factors :

  • Solvent Selection : Use anhydrous DMF or DCM to minimize hydrolysis of the activated carboxylic intermediate .
  • Temperature Control : Maintain reactions at 0–4°C during activation to reduce side reactions (e.g., racemization) .
  • Catalyst Use : Add HOBt or HOAt (1–5 mol%) to enhance coupling efficiency and reduce epimerization .
    Data Analysis : Compare yields across solvent systems and catalysts using ANOVA to identify statistically significant optimizations.

How should researchers resolve discrepancies in NMR data when characterizing this compound?

Advanced Research Question
Common discrepancies arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl3 can shift proton signals by 0.1–0.5 ppm. Always report solvent conditions .
  • Impurity Peaks : Residual piperidine (δ 1.4–1.6 ppm) or unreacted starting materials may require additional purification steps .
    Troubleshooting : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .

What mechanistic insights govern the Fmoc deprotection process in acidic or basic environments?

Advanced Research Question

  • Base-Mediated Deprotection : Piperidine cleaves the Fmoc group via β-elimination, forming a dibenzofulvene intermediate .
  • Acid Sensitivity : Avoid strong acids (e.g., TFA), which may protonate the piperazine, reducing nucleophilicity for downstream reactions .
    Experimental Design : Track deprotection kinetics using UV-Vis spectroscopy (λmax ~300 nm for dibenzofulvene) to optimize reaction times .

How does the choice of protecting groups impact the compound’s utility in peptide synthesis?

Advanced Research Question

  • Fmoc vs. Boc : Fmoc offers orthogonality with acid-labile groups (e.g., tert-butyl), enabling sequential deprotection in solid-phase peptide synthesis .
  • Side-Chain Compatibility : The thiophene-carboxylic acid’s acidity (pKa ~3–4) requires careful pH control during resin cleavage to avoid side reactions .

What strategies mitigate toxicity risks during in vitro biological assays with this compound?

Advanced Research Question

  • Dose-Response Curves : Start with low concentrations (1–10 µM) to assess cytotoxicity using MTT or LDH assays .
  • Metabolic Stability : Pre-incubate with liver microsomes to identify potential reactive metabolites contributing to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.